molecular formula Mn B1202551 Manganese-52 CAS No. 14092-99-0

Manganese-52

Cat. No. B1202551
Key on ui cas rn: 14092-99-0
M. Wt: 51.94556 g/mol
InChI Key: PWHULOQIROXLJO-OIOBTWANSA-N
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Patent
US04698334

Procedure details

manganese and zinc (2.5% w/w) ethylene-bisdithiocarbamate as a wettable powder containing 80% w/w of active ingredient captafol: N-(1,1,2,2-tetrachloroethylthio)-1,2,3,6-tetrahydrophthalimide as a suspension concentrate containing 480 g./l. of active material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Mn:1].[Zn:2].[CH2:3]([NH:9][C:10](=[S:12])[S-:11])[CH2:4][NH:5][C:6](=[S:8])[S-:7].C1C2C(N(SC(Cl)(Cl)C(Cl)Cl)C(=O)C2CC=C1)=O>>[CH2:3]([NH:9][C:10]([S-:12])=[S:11])[CH2:4][NH:5][C:6]([S-:8])=[S:7].[CH2:3]([NH:9][C:10]([S-:12])=[S:11])[CH2:4][NH:5][C:6]([S-:8])=[S:7].[Mn+2:1].[Zn+2:2] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CNC([S-])=S)NC([S-])=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
N-(1,1,2,2-tetrachloroethylthio)-1,2,3,6-tetrahydrophthalimide as a suspension concentrate
ADDITION
Type
ADDITION
Details
containing 480 g

Outcomes

Product
Name
Type
Smiles
C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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